1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-pyrazol-4-amine
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Overview
Description
1-(Bicyclo[420]octa-1,3,5-trien-7-ylmethyl)-1h-pyrazol-4-amine is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-pyrazol-4-amine typically involves multiple steps. One common method starts with the preparation of the bicyclo[4.2.0]octa-1,3,5-triene core, which can be synthesized using a rhodium (I) complex-catalyzed reaction starting from terminal aryl alkynes . The pyrazole ring is then introduced through a series of reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: A precursor in the synthesis of the target compound.
Bicyclo[4.2.0]octa-1,3,5-trien-7-one: Another bicyclic compound with different functional groups.
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol: A hydroxylated derivative with distinct chemical properties.
Uniqueness
1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-pyrazol-4-amine is unique due to its combination of a bicyclic core and a pyrazole ring, which imparts specific chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications.
Properties
Molecular Formula |
C12H13N3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
1-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)pyrazol-4-amine |
InChI |
InChI=1S/C12H13N3/c13-11-6-14-15(8-11)7-10-5-9-3-1-2-4-12(9)10/h1-4,6,8,10H,5,7,13H2 |
InChI Key |
RXIWFWNMCITXAI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C21)CN3C=C(C=N3)N |
Origin of Product |
United States |
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